(-)-Stiripentol - 144017-66-3

(-)-Stiripentol

Catalog Number: EVT-1209815
CAS Number: 144017-66-3
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

(-)-Stiripentol can be synthesized stereoselectively. [] While specific details are limited in the provided papers, the synthesis generally involves several steps and utilizes specific precursors and reagents. One method mentioned is the reduction of the corresponding ketone with NaBT4 to achieve 3H labeling at the 3-position of the pentene chain. [] This approach yields a radiochemical yield of 40% calculated from the NaBT4 precursor.

Molecular Structure Analysis

The molecular formula for (-)-Stiripentol is C14H18O3, and its molecular weight is 234.29 []. The structure consists of a five-membered ring in an envelope conformation, with the apical carbon atom C(7) positioned out of the plane. A side chain attached to C(1) adopts an almost fully extended conformation.

Chemical Reactions Analysis

(-)-Stiripentol is known to undergo a unique metabolic chiral inversion in rats, transforming extensively into its (+)-enantiomer []. This inversion is dependent on the presence of the C=C double bond in the side chain, as the saturated analog D2602 does not exhibit this phenomenon. Isotopic labeling studies suggest that the chiral inversion may involve an enantioselective conjugation process, potentially sulfation.

Mechanism of Action

(-)-Stiripentol is believed to enhance inhibitory GABAergic neurotransmission [, ]. It interacts directly with GABAA receptors, increasing their activity, particularly those containing the α3 subunit. This subunit is predominantly found in the immature brain, which may explain its effectiveness in childhood-onset epilepsies [, ].

Applications
  • Investigating the mechanisms of epileptogenesis: The specific interaction with GABAA receptors and its potential role in neuronal energy metabolism makes (-)-Stiripentol useful for studying seizure development and potential therapeutic targets. []
  • Understanding drug interactions: Its potent CYP inhibition makes it a key compound for studying the pharmacokinetic interactions between different medications, especially antiepileptic drugs. [, , , ]
  • Developing animal models for epilepsy research: The chiral inversion phenomenon observed in rats provides a unique model for studying drug metabolism and enantioselective processes. []
Future Directions
  • Developing novel drug delivery systems: Developing new formulations to improve its solubility and stability could lead to more efficient and patient-friendly drug delivery methods. []

(+)-Stiripentol

  • Relevance: The research paper "Metabolic chiral inversion of stiripentol in the rat. I. Mechanistic studies" focuses on the metabolic differences between (+)-Stiripentol ((R)-Stiripentol) and (-)-Stiripentol ((S)-Stiripentol). The study found that (R)-Stiripentol undergoes significant chiral inversion to (S)-Stiripentol in rats, whereas minimal inversion was observed for (S)-Stiripentol. This chiral inversion is crucial for understanding the pharmacokinetic properties and potential differential effects of each enantiomer.

N-Desmethylclobazam

  • Relevance: The paper "IN VITRO AND IN VIVO INHIBITORY EFFECT OF STIRIPENTOL ON CLOBAZAM METABOLISM" highlights a significant drug interaction between (-)-Stiripentol and clobazam. (-)-Stiripentol inhibits the enzymes responsible for clobazam metabolism, leading to increased plasma concentrations of clobazam and its active metabolite, N-Desmethylclobazam . This interaction requires careful dosage adjustments to ensure therapeutic efficacy and minimize the risk of adverse effects.

4′-Hydroxy-N-desmethylclobazam

  • Relevance: Similar to N-Desmethylclobazam, the formation of 4′-Hydroxy-N-desmethylclobazam is also impacted by the presence of (-)-Stiripentol. The same study mentioned above showed that (-)-Stiripentol significantly inhibits the enzyme CYP2C19, which is responsible for converting N-Desmethylclobazam to 4′-Hydroxy-N-desmethylclobazam. This further emphasizes the complex metabolic interactions between (-)-Stiripentol and clobazam, highlighting the need for personalized treatment approaches.

D2602

  • Relevance: This compound was used in the study on the metabolic chiral inversion of (-)-Stiripentol . The study demonstrated that, unlike (-)-Stiripentol, D2602 does not exhibit chiral inversion in vivo, highlighting the importance of the side-chain double bond for this specific metabolic process. This finding suggests that structural modifications to (-)-Stiripentol can significantly alter its pharmacokinetic properties.

Valproic Acid

  • Relevance: Several studies mention the combined use of valproic acid and (-)-Stiripentol in the treatment of Dravet syndrome . While the exact mechanisms underlying their synergistic effects are not fully understood, their co-administration is a common clinical practice.

Clobazam

  • Relevance: The combined use of clobazam and (-)-Stiripentol is well-documented in the treatment of Dravet Syndrome . (-)-Stiripentol significantly alters the metabolism of clobazam, increasing its efficacy and potentially reducing the required dosage.

Topiramate

  • Relevance: Topiramate is often used as an adjunctive therapy in Dravet syndrome, including in patients already receiving (-)-Stiripentol . The study by Chiron et al. suggests that topiramate can be beneficial in Dravet syndrome patients who have not responded adequately to (-)-Stiripentol.

Properties

CAS Number

144017-66-3

Product Name

(-)-Stiripentol

IUPAC Name

(E,3S)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/t13-/m0/s1

InChI Key

IBLNKMRFIPWSOY-IYNGYCSASA-N

SMILES

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O

Synonyms

(-)-Stiripentol; [S-(E)]-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol; D 2233

Canonical SMILES

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O

Isomeric SMILES

CC(C)(C)[C@H](/C=C/C1=CC2=C(C=C1)OCO2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.